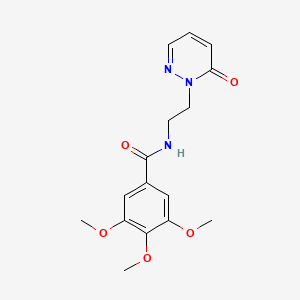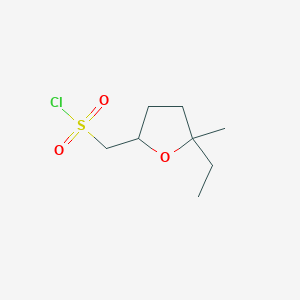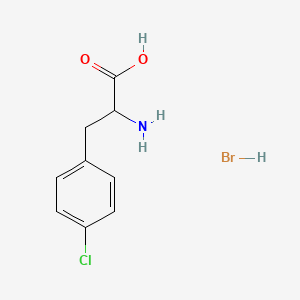
3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.
Condensation Reaction: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-(6-oxopyridazin-1(6H)-yl)ethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxy-N-(2-(6-aminopyridazin-1(6H)-yl)ethyl)benzamide.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the pyridazinone moiety.
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Lacks the methoxy groups on the benzene ring.
Uniqueness
3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of both the trimethoxybenzamide and pyridazinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-22-12-9-11(10-13(23-2)15(12)24-3)16(21)17-7-8-19-14(20)5-4-6-18-19/h4-6,9-10H,7-8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCSQURUVBINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2432556.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2432558.png)
![3-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]propanamide](/img/structure/B2432561.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2432563.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2432564.png)
![2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2432567.png)
![ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate](/img/structure/B2432568.png)
![(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2432569.png)
![(Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2432571.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline](/img/structure/B2432573.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride](/img/structure/B2432574.png)

![3-ethyl-N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2432577.png)

